![molecular formula C27H31N3O3S B2451728 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024020-22-1](/img/structure/B2451728.png)
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C27H31N3O3S and its molecular weight is 477.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(Cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a compound belonging to the imidazoquinazoline class, which has attracted attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its role as an α-glucosidase inhibitor and its implications in treating type 2 diabetes mellitus (T2DM), along with its anticancer properties.
- Chemical Formula : C27H31N3O3S
- Molecular Weight : 477.63 g/mol
- CAS Number : 1024593-93-8
α-Glucosidase Inhibition
The primary biological activity of this compound is its inhibition of α-glucosidase, an enzyme crucial in carbohydrate metabolism. Inhibiting this enzyme can help manage blood glucose levels in diabetic patients.
Research Findings :
- Inhibitory Potency : The compound demonstrated IC50 values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM against α-glucosidase derived from Saccharomyces cerevisiae .
- Structure-Activity Relationship (SAR) : The presence of methoxy groups at specific positions on the imidazoquinazoline scaffold significantly enhances inhibitory activity. Compounds with two methoxy groups showed particularly strong inhibition .
Anticancer Activity
Recent studies have also explored the anticancer potential of imidazoquinazolines, including this compound.
- Cell Lines Tested : The compound was evaluated against various cancer cell lines such as HCC827 (non-small cell lung cancer), A549 (lung cancer), and MCF-7 (breast cancer) .
- Antiproliferative Effects : Significant antiproliferative activity was observed in HCC827 cells, with treated cells showing a G2/M phase block, indicating potential utility in cancer therapy .
Case Study 1: α-Glucosidase Inhibition
A study synthesized several derivatives of imidazoquinazolines and tested their inhibitory effects on α-glucosidase. Among these, the compound exhibited notable potency compared to standard treatments like acarbose, demonstrating a potential pathway for developing new diabetes medications .
Compound | IC50 (µM) | Remarks |
---|---|---|
Acarbose | 750 ± 1.5 | Standard control |
Compound X | 50.0 ± 0.12 | Most potent derivative |
Compound Y | 268.25 ± 0.09 | Moderate potency |
Case Study 2: Anticancer Activity
In a comparative study involving multiple cancer cell lines, the compound showed significant growth inhibition:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HCC827 | 12.44 ± 0.38 | High sensitivity |
A549 | 308.33 ± 0.06 | Moderate sensitivity |
MCF-7 | Not specified | Low sensitivity |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various quinazoline derivatives, including 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one. Research indicates that compounds in this class exhibit significant inhibitory effects against a range of pathogenic bacteria and fungi. For instance, derivatives have shown effectiveness against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | 0.98 μg/mL |
Compound B | E. coli | 1.50 μg/mL |
Compound C | C. albicans | 2.00 μg/mL |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer cells. In vitro studies suggest that these compounds can inhibit cell proliferation effectively, indicating their potential as anticancer agents .
Table 2: Anticancer Activity of Quinazoline Derivatives
Compound Name | Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound D | A549 | 5.00 |
Compound E | MCF7 | 7.50 |
Synthesis and Characterization
The synthesis of this compound involves multi-step chemical reactions that typically include the formation of the imidazoquinazoline core followed by functionalization at various positions to enhance biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Eigenschaften
IUPAC Name |
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3S/c1-17-8-7-11-19(12-17)16-34-27-28-21-15-24(33-3)23(32-2)14-20(21)25-29-26(31)22(30(25)27)13-18-9-5-4-6-10-18/h7-8,11-12,14-15,18,22H,4-6,9-10,13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBNYCAQIFPBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5CCCCC5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.